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Compound of Interest

Compound Name:
3,4-Difluoro U-49900

hydrochloride

Cat. No.: B15623435 Get Quote

Molecular Structure and Physicochemical
Properties
3,4-Difluoro U-49900 hydrochloride is a synthetic opioid classified as a utopioid.[1] It is a

derivative of U-49900, where the two chlorine atoms on the benzene ring are replaced by

fluorine atoms. U-49900 itself is the diethyl analogue of U-47700.[2] This compound is primarily

available as an analytical reference standard for research and forensic applications.[1][3]

The key physicochemical properties of 3,4-Difluoro U-49900 hydrochloride are summarized

in the table below.
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Property Value Reference

Formal Name

trans-3,4-difluoro-N-(2-

(diethylamino)cyclohexyl)-N-

methylbenzamide,

monohydrochloride

[1]

CAS Number 2743078-88-6 [1]

Molecular Formula C₁₈H₂₆F₂N₂O • HCl [1]

Formula Weight 360.9 g/mol [1]

Purity ≥98% [1]

Formulation A crystalline solid [1]

SMILES String

FC1=C(C=CC(C(N(C)

[C@@H]2CCCC[C@H]2N(CC

)CC)=O)=C1)F.Cl

[1]

InChI Key
XFVNCUJJRSXGAS-

GBNZRNLASA-N
[1]

Pharmacological Data
As of this writing, specific quantitative pharmacological data, such as receptor binding affinity

(Kᵢ) or functional potency (EC₅₀), for 3,4-Difluoro U-49900 hydrochloride are not available in

the public domain. However, data from structurally related analogues, U-47700 and U-49900,

provide an expected pharmacological profile. These compounds are known agonists of the μ-

opioid receptor (MOR).[2][4]
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Compound Receptor Assay Type Value Reference

U-47700 μ-opioid
Radioligand

Binding (Kᵢ)
11.1 nM [5]

μ-opioid
[³⁵S]-GTPγS

(EC₅₀)
111 nM [4]

μ-opioid
Hot Plate

Analgesia (ED₅₀)

0.5 mg/kg (s.c.,

rats)
[5]

N-desmethyl-U-

47700
μ-opioid

Radioligand

Binding (Kᵢ)
206 nM [5]

N,N-didesmethyl-

U-47700
μ-opioid

Radioligand

Binding (Kᵢ)
4,080 nM [5]

Note: The substitution of chlorine with fluorine can significantly alter pharmacological activity;

therefore, these values should be considered indicative rather than predictive.

Experimental Protocols
Detailed methodologies are critical for the accurate characterization of novel compounds. The

following sections describe standard protocols for determining opioid receptor binding affinity

and in vitro metabolic stability.

Protocol: μ-Opioid Receptor Competitive Binding Assay
This protocol outlines a representative method for determining the binding affinity (Kᵢ) of a test

compound for the human μ-opioid receptor using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Kᵢ) of 3,4-Difluoro U-49900 hydrochloride by

measuring its ability to compete with a selective radioligand for binding to the μ-opioid receptor.

Materials:

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing

the recombinant human μ-opioid receptor (MOR).
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Radioligand: [³H]-DAMGO (a selective MOR agonist) at a concentration near its Kₔ.

Test Compound: 3,4-Difluoro U-49900 hydrochloride, serially diluted.

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high

concentration (e.g., 10 µM).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.3-

0.5% polyethyleneimine (PEI).

Scintillation Counter and scintillation fluid.

Procedure:

Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend them in ice-cold

assay buffer to a final protein concentration that yields adequate signal (e.g., 10-20 µg

protein per well). Homogenize briefly if necessary.

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

Total Binding: Receptor membranes + [³H]-DAMGO + Assay Buffer.

Non-specific Binding: Receptor membranes + [³H]-DAMGO + 10 µM Naloxone.

Test Compound Competition: Receptor membranes + [³H]-DAMGO + serial dilutions of

3,4-Difluoro U-49900 hydrochloride.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient

duration to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber

filters using a cell harvester. This separates bound from unbound radioligand.

Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold assay buffer to remove

any remaining unbound radioligand.[6]
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Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and

measure radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific

Binding (CPM).

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of

the test compound concentration.

Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response curve) to

determine the IC₅₀, which is the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand.

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff

equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is

the dissociation constant of the radioligand for the receptor.[7]

Protocol: In Vitro Metabolic Stability Assay
This protocol describes a method to assess the metabolic stability of a compound using human

liver microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes.[8]

Objective: To determine the rate of metabolism of 3,4-Difluoro U-49900 hydrochloride when

incubated with human liver microsomes.

Materials:

Enzyme Source: Pooled Human Liver Microsomes (HLM).

Test Compound: 3,4-Difluoro U-49900 hydrochloride (e.g., at 1 µM).

Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and

glucose-6-phosphate dehydrogenase).

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
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Reaction Termination Solution: Ice-cold acetonitrile, optionally containing an internal

standard.

Instrumentation: LC-MS/MS for analysis.

Procedure:

Pre-incubation: Prepare a master mix containing HLM and buffer. Pre-incubate at 37°C for 5-

10 minutes to equilibrate the temperature.

Reaction Initiation: Add the test compound to the master mix and briefly vortex. Initiate the

metabolic reaction by adding the NADPH regenerating system. A parallel incubation without

the NADPH regenerating system serves as a negative control.

Time-course Sampling: Aliquots are taken from the reaction mixture at several time points

(e.g., 0, 5, 15, 30, 60 minutes).

Reaction Termination: Immediately add each aliquot to a tube containing ice-cold acetonitrile

to stop the reaction and precipitate the microsomal proteins.

Sample Processing: Centrifuge the terminated samples to pellet the precipitated protein.

Transfer the supernatant for analysis.

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify

the remaining concentration of the parent compound at each time point.

Data Analysis:

Calculate Percent Remaining: Determine the percentage of the parent compound remaining

at each time point relative to the 0-minute time point.

Determine In Vitro Half-Life (t₁/₂): Plot the natural logarithm of the percent remaining versus

time. The slope of the linear portion of this plot corresponds to the elimination rate constant

(k). The half-life is calculated as: t₁/₂ = 0.693 / k

Calculate Intrinsic Clearance (CLᵢₙₜ): The intrinsic clearance can be calculated from the half-

life and the incubation conditions.
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Visualizations
The following diagrams, generated using the DOT language, illustrate key biological and

experimental concepts relevant to 3,4-Difluoro U-49900 hydrochloride.

Canonical μ-Opioid Receptor Signaling Pathway
As a presumed μ-opioid receptor agonist, 3,4-Difluoro U-49900 would initiate a G-protein-

mediated signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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